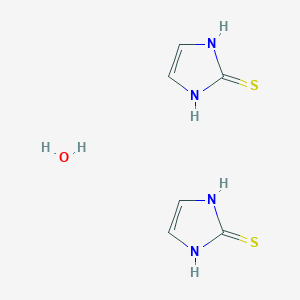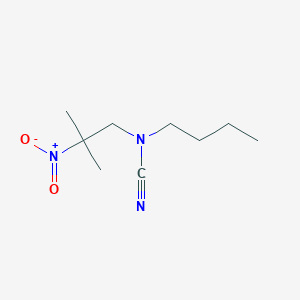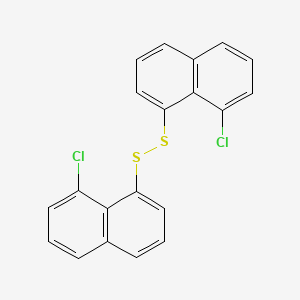
5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane: is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protecting groups for carbonyl compounds. The structure of this compound includes a dithiane ring substituted with a pentyl group and a propoxyphenyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane typically involves the reaction of 4-propoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a condensation reaction. The general reaction conditions include:
Reagents: 4-propoxybenzaldehyde, 1,3-propanedithiol
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous ethanol or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Thiol or thioether
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane is used as an intermediate in organic synthesis. It serves as a protecting group for carbonyl compounds, allowing for selective reactions on other functional groups.
Biology: The compound may be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the medicinal applications of this compound may focus on its potential as a building block for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be selectively removed under mild conditions, allowing for the regeneration of the carbonyl group. This property makes it valuable in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
Comparación Con Compuestos Similares
1,3-Dithiane: A simpler dithiane compound without the pentyl and propoxyphenyl substituents.
2-Methyl-1,3-dithiane: A dithiane compound with a methyl group instead of a pentyl group.
4-Phenyl-1,3-dithiane: A dithiane compound with a phenyl group instead of a propoxyphenyl group.
Uniqueness: 5-Pentyl-2-(4-propoxyphenyl)-1,3-dithiane is unique due to its specific substituents, which provide distinct chemical properties and reactivity. The presence of the pentyl and propoxyphenyl groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research.
Propiedades
Número CAS |
92974-29-3 |
|---|---|
Fórmula molecular |
C18H28OS2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
5-pentyl-2-(4-propoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H28OS2/c1-3-5-6-7-15-13-20-18(21-14-15)16-8-10-17(11-9-16)19-12-4-2/h8-11,15,18H,3-7,12-14H2,1-2H3 |
Clave InChI |
GSXCBPAHONIKGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CSC(SC1)C2=CC=C(C=C2)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
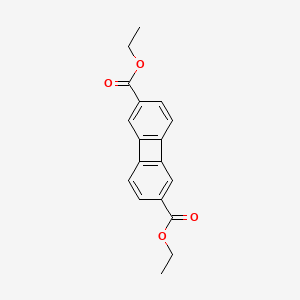
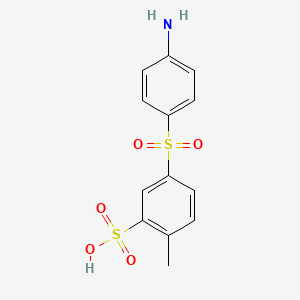
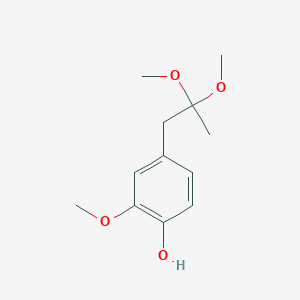
![4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355587.png)

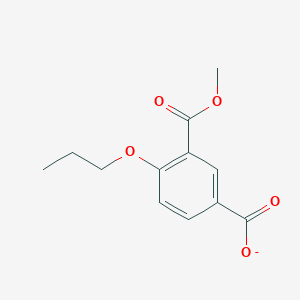
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
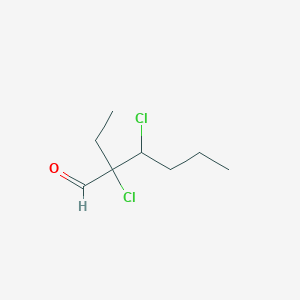
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)

